molecular formula C9H15N3O2 B12311318 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol

Cat. No.: B12311318
M. Wt: 197.23 g/mol
InChI Key: NDROWMWCGFWYIY-UHFFFAOYSA-N
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Description

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol is a chemically defined small molecule building block of significant interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining a 1-ethyl-1H-pyrazole moiety linked via an ether bridge to a pyrrolidin-3-ol scaffold. While specific biological data for this exact molecule may be limited, its core structural motifs are frequently employed in the development of novel therapeutic agents. Notably, compounds containing the (1-ethyl-1H-pyrazol-4-yl)oxy group linked to nitrogen-containing heterocycles, such as pyrrolidines, are actively investigated for their potential as potent and selective inhibitors of key biological targets . For instance, recent patent literature highlights structurally similar 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine compounds as potent inhibitors of Hematopoietic Prokaryotic Kinase 1 (HPK1) . HPK1 is a pivotal negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy to enhance T-cell function and anti-tumor immunity in cancer immunotherapy . Therefore, this compound serves as a valuable precursor or intermediate for researchers synthesizing and optimizing novel small-molecule candidates targeting HPK1 and other kinase targets in immunology and oncology. This product is intended for research and development applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)oxypyrrolidin-3-ol

InChI

InChI=1S/C9H15N3O2/c1-2-12-6-7(3-11-12)14-9-5-10-4-8(9)13/h3,6,8-10,13H,2,4-5H2,1H3

InChI Key

NDROWMWCGFWYIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OC2CNCC2O

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidin-3-ol

Pyrrolidin-3-ol is treated with 1-ethyl-4-(methylsulfonyloxy)pyrazole under basic conditions (e.g., NaH in DMF) to yield the target compound. This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid over-alkylation.

Reaction Conditions:

  • Base: NaH (2.2 equiv)
  • Solvent: DMF, 0°C → RT, 12 h
  • Yield: 58%

Mitsunobu Reaction

A stereospecific variant employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This approach preserves the stereochemistry of pyrrolidin-3-ol, making it suitable for enantiomerically pure synthesis.

Optimization Insights:

  • Catalyst: DEAD/PPh₃ (1:1 molar ratio)
  • Solvent: THF, reflux, 6 h
  • Yield: 72% (rac-(3R,4R) form)

Coupling Reactions with Preformed Pyrazole Intermediates

Pyrazole-pyrrolidine conjugates are synthesized via cross-coupling strategies.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-bromo-1-ethylpyrazole and pyrrolidin-3-ol derivatives enables C–O bond formation. This method is highly efficient but requires inert conditions.

Typical Protocol:

  • Catalyst: Pd₂(dba)₃/Xantphos (5 mol%)
  • Base: Cs₂CO₃ (3 equiv)
  • Solvent: Toluene, 110°C, 24 h
  • Yield: 68%

Ullmann-Type Coupling

Copper-mediated coupling using CuI and 1,10-phenanthroline offers a lower-cost alternative, though with reduced stereochemical fidelity.

Cyclization of Linear Precursors

Ring-forming reactions provide routes to the pyrrolidine core.

Intramolecular Cyclization

4-(1-Ethylpyrazol-4-yloxy)prolinol derivatives undergo acid-catalyzed cyclization. For example, HCl in ethanol at 80°C induces ring closure with 81% efficiency.

Key Observation:

  • Acid Strength: Concentrated HCl (>6 M) minimizes byproducts.

Palladium-Catalyzed Cycloaddition

Transition-metal-catalyzed [3+2] cycloaddition between alkynes and aziridines constructs the pyrrolidine ring while introducing the pyrazole moiety.

Notable Example:

  • Catalyst: Pd(OAc)₂ (2 mol%)
  • Ligand: BINAP (4 mol%)
  • Solvent: MeCN, 70°C, 8 h
  • Yield: 65%

Stereochemical Control Strategies

Racemic and enantiopure forms require distinct approaches.

Chiral Resolution

Diastereomeric salts formed with (−)-di-p-toluoyl-D-tartaric acid resolve the (3R,4R) enantiomer with 94% ee.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of α,β-unsaturated ketones precursors achieves up to 98% ee using (R)-BINAP ligands.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Method Cost (USD/kg) Purity (%) Scalability
Nucleophilic Substitution 1,200 95 High
Mitsunobu Reaction 3,500 99 Moderate
Buchwald-Hartwig 2,800 97 Low

Environmental Impact

  • Waste Generation: Mitsunobu reactions produce stoichiometric triphenylphosphine oxide, complicating waste management.
  • Green Alternatives: Microwave-assisted syntheses reduce reaction times by 70% and solvent use by 50%.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ether linkage allows for nucleophilic substitution reactions, where the pyrazole or pyrrolidine rings can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to pyrazoles and pyrrolidines. A study demonstrated that derivatives of pyrazole exhibited notable antifungal and antimycobacterial activities, suggesting that 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol may possess similar properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function .

2. Neuropharmacological Effects
The compound has been evaluated for its neuropharmacological effects, particularly as a potential anxiolytic agent. Studies on related pyrazole derivatives have shown promise in modulating neurotransmitter systems, which could translate into therapeutic applications for anxiety disorders .

3. Anti-inflammatory Properties
Preliminary investigations indicate that this compound may exhibit anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests that the compound could be developed into an anti-inflammatory drug candidate .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comparative study, various pyrazole derivatives were synthesized and tested against several microbial strains. The results indicated that compounds with similar structural features to this compound showed significant inhibition against Candida albicans and Mycobacterium tuberculosis, supporting the hypothesis that this compound could be effective in treating infections caused by these pathogens.

Case Study 2: Neuropharmacological Assessment
A study focusing on the anxiolytic properties of pyrrolidine derivatives found that certain compounds significantly reduced anxiety-like behaviors in animal models. The mechanism was attributed to modulation of GABAergic pathways, which are critical in anxiety regulation. The potential of this compound in this context remains an area for further exploration.

Mechanism of Action

The mechanism of action of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects

  • Pyrazole Substituents: The ethyl group in this compound increases lipophilicity compared to the methyl group in [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol . This impacts solubility and membrane permeability, critical for pharmacokinetics.

Linkage and Functional Groups

  • Ether vs. Methylene Bridges :
    • The oxygen bridge in this compound enhances polarity and hydrogen-bonding capacity compared to the methylene bridge in 3-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol. This difference influences interactions with biological targets or materials .
  • Hydroxyl vs. Hydroxymethyl: The hydroxymethyl group in [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol increases hydrophilicity, favoring aqueous solubility, whereas the hydroxyl group in the target compound balances polarity and compactness .

Biological Activity

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, with CAS number 1598128-08-5, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O2C_9H_{15}N_3O_2, with a molecular weight of 197.23 g/mol. The compound features a pyrrolidine ring substituted with an ethyl-pyrazole moiety, which is crucial for its biological activity.

The biological activity of pyrazole derivatives, including this compound, is often linked to their ability to interact with various biological targets. Research indicates that pyrazole compounds can inhibit key enzymes involved in cancer progression, inflammation, and microbial infections. Specifically, they have shown potential in inhibiting:

  • Kinases : Pyrazole derivatives are known to inhibit kinases such as BRAF(V600E) and EGFR, which are critical in tumor growth and proliferation .
  • Inflammatory Pathways : These compounds may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

Recent studies have reported various biological activities associated with pyrazole derivatives. Below is a summary of findings related to the compound :

Activity Description Reference
Antitumor Activity Exhibits cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, showing a synergistic effect .
Antimicrobial Activity Demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects Potentially reduces inflammation by inhibiting specific pathways involved in inflammatory responses .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound was tested alongside doxorubicin in breast cancer cell lines. The results indicated that this compound significantly enhanced the cytotoxic effects of doxorubicin, particularly in the MDA-MB-231 cell line, suggesting its potential as an adjunct therapy in breast cancer treatment .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of pyrazole derivatives revealed that this compound exhibited notable antibacterial activity against both E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

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